molecular formula C13H9ClF2S B1644472 (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane CAS No. 470716-52-0

(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Cat. No. B1644472
Key on ui cas rn: 470716-52-0
M. Wt: 270.73 g/mol
InChI Key: IGFFKYIHTJTKBF-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

Process 2: After addition of potassium carbonate (4.00 g, 29.0 mmol) and 2-bromomethyl-1,4-difluorobenzene (5.00 g, 24.2 mmol) to a solution of 4-chlorobenzenethiol (3.86 g, 26.6 mmol) in N,N-dimethylformamide (120 ml), the mixture was stirred for 3 hours at room temperature. To the reaction mixture were added saturated ammonium chloride (50 ml) and water (20 ml), followed by extraction with diethyl ether. The extracts were combined, washed with water and brine, dried over MgSO4, and concentrated. The residue thus obtained was purified by chromatography on a silica gel column (1% ethyl acetate-hexane), whereby the title compound (6.41 g, 98%) was obtained as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[F:16].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([SH:24])=[CH:20][CH:19]=1.[Cl-].[NH4+]>CN(C)C=O.O>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][CH2:8][C:9]2[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=2[F:16])=[CH:20][CH:19]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)F)F
Name
Quantity
3.86 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (1% ethyl acetate-hexane), whereby the title compound (6.41 g, 98%)
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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